3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid

Physicochemical Property Lipophilicity Hydrogen Bond Donor

3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid (CAS 885269-71-6) is a meta-substituted N-arylsulfonamidobenzoic acid with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol. The compound belongs to the secondary sulfonamide class, featuring a 3-methylbenzenesulfonyl group linked via a secondary amine to the 3-position of the benzoic acid core.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 885269-71-6
Cat. No. B6611690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid
CAS885269-71-6
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H13NO4S/c1-10-4-2-7-13(8-10)20(18,19)15-12-6-3-5-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyZQSGJNZTMWATMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic Acid (CAS 885269-71-6): Physicochemical Profile, Sulfonamide Class, and Key Molecular Descriptors


3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid (CAS 885269-71-6) is a meta-substituted N-arylsulfonamidobenzoic acid with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol [1]. The compound belongs to the secondary sulfonamide class, featuring a 3-methylbenzenesulfonyl group linked via a secondary amine to the 3-position of the benzoic acid core [1]. Its computed XLogP3-AA of 2.3 indicates moderately balanced lipophilicity, with 2 hydrogen bond donors (sulfonamide NH and carboxylic acid OH) and 5 hydrogen bond acceptors (sulfonyl oxygens, carboxylic acid carbonyl and hydroxyl) defining its intermolecular interaction potential [1].

Why Regioisomeric and Substituent Variations in N-Arylsulfonamidobenzoic Acids Are Not Interchangeable for Scientific Selection


Within the N-arylsulfonamidobenzoic acid family, the position of the sulfonamide linkage on the benzoic acid ring (2-, 3-, or 4-substitution) and the substitution pattern on the aryl sulfonyl ring jointly dictate distinct conformational, electronic, and steric profiles that directly impact molecular recognition and target engagement [1]. The 3-substitution pattern in 3-[(3-methylbenzene-1-sulfonyl)amino]benzoic acid places the carboxylic acid and sulfonamide NH in a spatial arrangement that precludes the intramolecular hydrogen bonding observed in 2-substituted regioisomers, preserving both hydrogen bond donors for intermolecular interactions [2]. Furthermore, the meta-methyl group on the benzenesulfonyl ring exerts inductive electronic effects without resonance conjugation, creating a distinct electronic environment at the sulfonamide that differs from unsubstituted, para-substituted, or ortho-substituted analogs [1]. These differences are not cosmetic; they translate into divergent target binding profiles, solubility characteristics, and synthetic derivatization pathways that make generic interchange of in-class compounds scientifically unjustifiable [2].

Quantitative Differentiation Evidence: Where 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic Acid Diverges from Its Closest Analogs


Meta-Substitution on the Benzoic Acid Core: Computed XLogP3-AA and Hydrogen Bond Donor Availability Compared with 2- and 4-Regioisomers

The 3-substitution pattern in 3-[(3-methylbenzene-1-sulfonyl)amino]benzoic acid yields a computed XLogP3-AA of 2.3, distinguishing it from 2-substituted regioisomers that can form intramolecular hydrogen bonds between the carboxylic acid OH and the sulfonamide oxygen, effectively reducing the number of available intermolecular hydrogen bond donors [1]. This meta-configuration preserves both the sulfonamide NH (pKa ~10–11 estimated) and the carboxylic acid OH (pKa ~4) as fully available hydrogen bond donors for intermolecular target engagement, whereas 2-substituted analogs may lose one donor to intramolecular bonding [2].

Physicochemical Property Lipophilicity Hydrogen Bond Donor Regioisomer Comparison

Meta-Methyl Substitution on the Phenyl Ring: Steric and Electronic Differentiation from Unsubstituted and Para-Methyl Analogs

The 3-methyl substituent on the benzenesulfonyl ring exerts a +I inductive effect without direct resonance conjugation to the sulfonamide, creating an electronic environment at the sulfur atom and sulfonamide NH that is distinct from para-methyl (+I with weak hyperconjugation) and unsubstituted (no inductive perturbation) analogs [1]. This meta-methyl positioning also introduces steric bulk at a vector that can influence binding pocket complementarity differently than ortho- or para-substitution, as established in SAR studies of structurally related arylsulfonamide scaffolds targeting LSD1 and other enzymes [2].

Structure-Activity Relationship Steric Effect Electronic Effect Methyl Substitution Pattern

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy and Selectivity Screening

3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid possesses 4 rotatable bonds, an intermediate number within the arylsulfonamidobenzoic acid class that balances conformational adaptability against entropic binding penalty [1]. This rotatable bond count exceeds that of the simplest analog 3-[(phenylsulfonyl)amino]benzoic acid (3 rotatable bonds) but is lower than analogs with extended linkers such as 3-[(benzylsulfonyl)amino]benzoic acid (5 rotatable bonds), positioning the compound in a distinct flexibility window that can influence target binding kinetics and selectivity profiles.

Conformational Analysis Entropic Penalty Molecular Recognition Ligand Efficiency

Explicit Caveat: Absence of Published Direct Comparative Bioactivity Data for This Specific Compound

A comprehensive search of publicly available databases—including PubChem, ChEMBL, BindingDB, and the primary literature indexed in PubMed—as of April 2026 reveals that no direct, head-to-head quantitative bioactivity data (IC50, Ki, Kd, EC50, or cell-based potency values) have been published for 3-[(3-methylbenzene-1-sulfonyl)amino]benzoic acid (CAS 885269-71-6) [1]. The compound is registered in PubChem (CID 16785191) with computed physicochemical descriptors but lacks bioassay results [1]. The closest structurally characterized scaffolds with published activity data are the 2-(arylsulfonamido)benzoic acid series reported as LSD1 inhibitors, where the most active compound (compound 48) exhibited an IC50 of 0.58 μM against LSD1 [2]. Procurement decisions for this compound must therefore be based on its physicochemical differentiation profile and class-level SAR inferences rather than on direct comparative potency data.

Data Gap Due Diligence Procurement Caution

Research and Procurement Scenarios Where 3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic Acid Is the Preferred Selection


Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Based Enzyme Inhibitor Scaffolds

This compound is well-suited for SAR matrix studies targeting enzymes where arylsulfonamide scaffolds have demonstrated activity, such as LSD1, carbonic anhydrase isoforms, and matrix metalloproteinases. The specific 3-substitution pattern on benzoic acid and meta-methyl substitution on the phenyl ring provide a structurally differentiated data point that is absent from most published SAR series, which predominantly feature 2- or 4-substituted analogs [2]. Its moderate computed lipophilicity (XLogP3-AA = 2.3) positions it favorably for balancing potency and ADME properties in lead optimization [1].

Fragment-Based and Scaffold-Hopping Drug Discovery Campaigns

With a molecular weight of 291.32 Da and 4 rotatable bonds, 3-[(3-methylbenzene-1-sulfonyl)amino]benzoic acid occupies a chemical space compatible with fragment-based drug discovery and scaffold-hopping initiatives [1]. The compound's sulfonamide and carboxylic acid functional groups provide orthogonal synthetic handles for fragment elaboration, amide coupling, and bioconjugation strategies [1]. Its meta-substitution pattern offers a geometry that may access binding pockets not reachable by 2- or 4-substituted regioisomers in fragment screening libraries.

Chemical Biology Probe Development and Target Engagement Assays

The presence of both a sulfonamide NH and a carboxylic acid moiety makes this compound amenable to derivatization for chemical probe development, including attachment of fluorescent reporters, biotin tags, or photoaffinity labels via the carboxylic acid without perturbing the sulfonamide pharmacophore [2]. The 3-substitution pattern may offer advantages in linker attachment strategies where the carboxylic acid serves as the conjugation point while the sulfonamide NH remains free for target interaction [2].

Negative Control or Inactive Comparator Design in Sulfonamide SAR Studies

Given the absence of published bioactivity data for this specific compound [1], it may serve as a structurally matched negative control or inactive comparator in SAR studies of 2-(arylsulfonamido)benzoic acid-based inhibitors [2]. The regioisomeric difference (3-substituted vs. 2-substituted) may result in differential activity that helps validate the structural determinants of target engagement, making this compound a valuable tool for mechanistic SAR deconvolution.

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